molecular formula C17H17N3O2S B2472209 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1286703-99-8

1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2472209
CAS No.: 1286703-99-8
M. Wt: 327.4
InChI Key: UENAAEIJUOUYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-17(19-11-16-7-4-10-23-16)20(13-15-6-3-9-22-15)12-14-5-1-2-8-18-14/h1-10H,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENAAEIJUOUYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential biological activities. Understanding its bioactivity is crucial for exploring its applications in medicinal chemistry, particularly in the development of antimicrobial agents.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C13H12N4OS\text{C}_{13}\text{H}_{12}\text{N}_4\text{OS}

This structure comprises a furan ring, a pyridine ring, and a thiophene ring, which are known for contributing to various biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of similar compounds, particularly derivatives of urea and thiourea. For instance, 1-(furan-2-ylmethyl)-3-pyridin-3-ylthiourea has demonstrated significant antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
1-(Furan-2-ylmethyl)-3-pyridin-3-ylthioureaE. coli0.1 mg/L
1-(Furan-2-ylmethyl)-3-pyridin-3-ylthioureaStaphylococcus aureus< 1.0 mg/L
1-(Furan-2-ylmethyl)-3-pyridin-3-ylthioureaSalmonella typhi< 0.1 mg/L
1-(Furan-2-ylmethyl)-3-pyridin-3-ylthioureaBacillus subtilisNo activity

The compound exhibits a broad spectrum of activity, with varying effectiveness against different pathogens. Notably, it was found that concentrations above certain thresholds lead to bactericidal effects on specific bacteria.

The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival. This mechanism is consistent with findings from studies on related urea derivatives .

Case Studies

A study conducted on the synthesis and bioactivity of urea derivatives indicated that the introduction of various heterocyclic moieties significantly enhances antimicrobial properties. The research employed methods such as GC-MS and FTIR for characterization, confirming the structural integrity of synthesized compounds .

Table 2: Case Study Summary

Study ReferenceCompound StudiedFindings
Emmanuel et al.1-(Furan-2-ylmethyl)-3-pyridin-3-ylthioureaEffective against multiple pathogens
Orie et al.Urea derivativesBroad-spectrum antimicrobial activity observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodology :

  • Stepwise coupling : Use nucleophilic substitution or urea-forming reactions, such as reacting isocyanate intermediates with furan-2-ylmethylamine and pyridin-2-ylmethylamine. Optimize stoichiometry to avoid side products .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency between heterocyclic moieties .
  • Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics. Lower temperatures (0–5°C) may stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and urea linkage integrity. Look for characteristic peaks: urea NH (~8–10 ppm), aromatic protons (6–8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How does the presence of multiple aromatic heterocycles (furan, pyridine, thiophene) influence the electronic properties and conformational flexibility of the molecule?

  • Analysis :

  • Electronic Effects : Furan (electron-rich) and pyridine (electron-deficient) create intramolecular charge transfer, altering dipole moments. DFT calculations (e.g., Gaussian 09) model HOMO-LUMO gaps .
  • Conformational Dynamics : Molecular dynamics simulations (AMBER force field) reveal rotational barriers (~5–8 kcal/mol) around urea bonds, impacting binding to targets .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Approaches :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) causing in vivo inefficacy .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance absorption .
  • Target Engagement : Validate on-target effects using CRISPR-edited cell lines or competitive binding assays .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with potential enzymatic targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to kinases (e.g., EGFR) or GPCRs. Prioritize binding pockets with hydrogen bonds to urea NH .
  • MM-GBSA : Calculate binding free energies to rank analogs. Focus on residues with ΔG < -8 kcal/mol .

Q. How can the compound's stability under various pH and temperature conditions be systematically evaluated to inform formulation development?

  • Protocol :

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 48 hrs) and analyze degradation products via HPLC-DAD. Urea bonds degrade at pH < 2 or >12 .
  • Thermal Analysis : TGA/DSC identifies decomposition onset (~200°C). Lyophilization improves solid-state stability .

Q. What experimental approaches are recommended for elucidating the mechanism of action of this urea derivative in cellular systems?

  • Workflow :

  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) post-treatment .
  • Chemical Proteomics : Use activity-based probes (ABPs) to map interacting proteins in cell lysates .
  • CRISPR Screening : Genome-wide knockout libraries pinpoint synthetic lethal targets (e.g., DNA repair genes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.